Product packaging for 1,2-bis(pyridin-2-yl)ethan-1-amine(Cat. No.:CAS No. 58088-74-7)

1,2-bis(pyridin-2-yl)ethan-1-amine

Cat. No.: B6229493
CAS No.: 58088-74-7
M. Wt: 199.25 g/mol
InChI Key: AYQJDJKPACQLKR-UHFFFAOYSA-N
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Description

1,2-bis(pyridin-2-yl)ethan-1-amine is a promising nitrogen-based ligand designed for research applications in coordination chemistry and catalysis. Its molecular structure, featuring multiple nitrogen donor atoms, is conceptually derived from related, well-established ligand systems such as bis(pyridin-2-ylmethyl)amine (bpa), which is known to form stable complexes with various transition metals like palladium(II) and copper(II) . This structural class of ligands is valued for creating coordination geometries that can enhance the activity and selectivity of metal centers in catalytic transformations. The primary research value of this compound lies in its potential as a versatile scaffold for developing new catalysts and functional materials. Researchers can exploit its multidentate chelating properties to synthesize novel metal-organic complexes. These complexes may be investigated for applications including asymmetric synthesis, sensor development, and as functional mimics for metalloenzymes. Furthermore, the amine functionality provides a synthetic handle for further derivatization, allowing for the fine-tuning of steric and electronic properties to optimize performance in specific research applications. This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58088-74-7

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1,2-dipyridin-2-ylethanamine

InChI

InChI=1S/C12H13N3/c13-11(12-6-2-4-8-15-12)9-10-5-1-3-7-14-10/h1-8,11H,9,13H2

InChI Key

AYQJDJKPACQLKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C2=CC=CC=N2)N

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,2 Bis Pyridin 2 Yl Ethan 1 Amine and Its Functionalized Analogues

Direct Synthesis Routes for the Target Compound

Direct synthesis of pyridine (B92270) derivatives can be achieved through one-pot, acid-catalyzed tandem reactions. These methods offer an efficient and environmentally friendly approach by avoiding the use of metallic reagents or external oxidants. One such strategy involves the C-C bond cleavage of enones through a "masked" reverse Aldol reaction, coupled with the C(sp³)–N bond cleavage of primary amines. This provides the necessary nitrogen source for the assembly of pyridine derivatives in high yields with excellent functional group compatibility. The robustness of this method has been demonstrated on a gram-scale, highlighting its practical applicability for synthesizing selectively substituted tri-substituted pyridines.

Synthesis via Condensation and Reduction Pathways

A common and versatile method for synthesizing 1,2-bis(pyridin-2-yl)ethan-1-amine involves a two-step process of condensation followed by reduction. This pathway typically begins with the condensation of a pyridine-containing aldehyde, such as pyridine-2-carboxaldehyde, with a suitable amine, like pyridin-2-ylmethylamine, to form an imine intermediate.

Alkylation Approaches for Substituted Derivatives

Alkylation provides a straightforward route to functionalized analogues of this compound. This can involve the N-alkylation of a primary or secondary amine with a pyridine-containing alkyl halide. For example, a primary amine can be alkylated with 2-(chloromethyl)pyridine (B1213738) in acetonitrile (B52724) using potassium carbonate as a base. To synthesize a tertiary amine, a secondary amine can be reacted with a reagent like 2-(2-bromoethyl)pyridine (B1590421) in a solvent such as dimethylformamide (DMF) with sodium hydride (NaH) as the base to deprotonate the amine.

Furthermore, N-alkylation of the pyridine ring itself can be achieved using organometallic reagents. For instance, 2,6-bis(α-iminoalkyl)pyridines react with methyl lithium (MeLi) to yield N-methylated pyridine species. nih.gov Similarly, magnesium and zinc alkyl reagents can also be used to introduce alkyl groups onto the pyridine nitrogen. nih.gov These reactions can sometimes be followed by rearrangement, where the alkyl group migrates from the nitrogen to an adjacent carbon atom on the pyridine ring. nih.gov

Enantioselective Synthesis for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis. One effective method for achieving enantioselectivity is through the use of chiral auxiliaries. For example, (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine can be synthesized from pyridine-2-carboxaldehyde using a chiral sulfinamide auxiliary. youtube.comyoutube.com

In this approach, pyridine-2-carboxaldehyde is reacted with (R)-t-butylsulfinamide in the presence of titanium tetraethoxide to produce an (R)-E-sulfinylimine. youtube.com The subsequent diastereoselective addition of a Grignard reagent, such as methyl magnesium bromide, to this imine, followed by the removal of the sulfinyl group with hydrochloric acid in dioxane, yields the desired chiral amine as its HCl salt. youtube.comyoutube.com The diastereomeric ratio can be quite high, and the choice of the chiral auxiliary determines the final stereochemistry of the product. youtube.com

Optimization of Reaction Conditions and Yields in Ligand Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized ligands. For multi-component reactions that form substituted pyridines, various parameters can be adjusted. For example, in the synthesis of multi-substituted pyridines from ylidenemalononitriles and primary amines, the reaction can be carried out at room temperature with vigorous stirring until the starting material is consumed, as monitored by thin-layer chromatography (TLC). nih.gov

In other cases, such as the synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates, the reactions are performed under mild conditions to achieve high regioselectivity. researchgate.net The choice of solvent, temperature, and catalyst are all critical factors. For instance, some reactions proceed efficiently without any additives like a base or oxidant. researchgate.net The use of microwave assistance can also be a valuable tool to improve reaction rates and yields in certain multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction for synthesizing imidazo[1,2-a]pyridines. mdpi.com

Reaction Type Key Optimization Parameters Typical Yields Reference
Multi-substituted Pyridine SynthesisRoom temperature, vigorous stirring, monitoring by TLCUp to 91% nih.gov
Pyrazolo[1,5-a]pyridine-3-ylphosphonate SynthesisMild conditions, high regioselectivityModerate to good researchgate.net
Groebke–Blackburn–Bienaymé ReactionMicrowave assistanceGood (82-91%) mdpi.com
Acid-catalyzed Tandem ReactionOne-pot, no metallic reagents/oxidantsHigh researchgate.net

Purification and Isolation Techniques for the Ligand

The final step in any synthetic procedure is the purification and isolation of the target compound. A common technique for purifying solid products is recrystallization. For example, after a reaction, the product can be upgraded in purity by recrystallization from a suitable solvent like ethanol. researchgate.net Column chromatography is another widely used method for separating the desired product from byproducts and unreacted starting materials. For instance, the purification of multi-substituted pyridines can be achieved by column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent. nih.gov

Coordination Chemistry of 1,2 Bis Pyridin 2 Yl Ethan 1 Amine Metal Complexes

Ligand Denticity and Binding Modes in Metal Coordination

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. For 1,2-bis(pyridin-2-yl)ethan-1-amine, the potential donor sites are the nitrogen atoms of the two pyridine (B92270) rings and the nitrogen atom of the amine group. This arrangement allows the ligand to act as a multidentate chelator, forming stable ring structures with the metal ion.

The ethane (B1197151) bridge connecting the two pyridyl-containing moieties of the ligand is not rigid. The rotation around the C-C single bond of the ethane backbone provides significant conformational flexibility. nih.gov This flexibility allows the ligand to adapt its conformation to suit the preferred coordination geometry of different metal ions. nih.gov For instance, the ligand can twist and bend to accommodate tetrahedral, square planar, or octahedral geometries, depending on the electronic configuration and size of the metal ion. This structural adaptability is a key factor in the diverse coordination chemistry of ligands possessing a 1,2-bis(2-pyridyl)ethane moiety. nih.gov The flexibility can also allow the ligand to bridge two metal centers, potentially leading to the formation of binuclear or polynuclear complexes, although it primarily acts as a mononuclear chelator.

Mononuclear Coordination Complex Formation

Mononuclear complexes are formed when a single metal ion is coordinated by one or more ligand molecules. While specific studies on this compound are not extensively detailed in the searched literature, the behavior of closely related polypyridine amine ligands provides a strong basis for predicting their coordination with various metal ions.

Cobalt(II) complexes with pyridine-based ligands are known to adopt several coordination geometries, most commonly tetrahedral and octahedral. For instance, the reaction of cobalt(II) thiocyanate (B1210189) with substituted pyridine ligands often yields tetrahedral complexes with a CoN₄ coordination sphere. rsc.org In other cases, with different co-ligands, distorted octahedral geometries are observed. scirp.orgrsc.org Given the tridentate nature of this compound, it is plausible that it would form a [Co(L)X₃] type complex with a distorted octahedral geometry, where L is the ligand and X represents monodentate ligands like halides or solvent molecules. Alternatively, two molecules of the ligand could coordinate to a single cobalt(II) ion to form a [Co(L)₂]²⁺ complex, also resulting in a distorted octahedral geometry.

Table 1: Representative Coordination Geometries of Cobalt(II) with Pyridine-based Ligands

Complex Type Ligand Type Coordination Geometry
[Co(NCS)₂(L)₂] Substituted Pyridines Distorted Tetrahedral rsc.org
[Co(L)(NO₃)₂] Schiff Base from Pyridine Octahedral scirp.org

The coordination chemistry of copper(II) is particularly rich due to the Jahn-Teller effect, which often leads to distorted geometries. With polypyridine ligands similar to this compound, square pyramidal geometry is a common structural motif. nih.gov For example, tetradentate ligands with a 1,2-bis(2-pyridyl)ethane backbone form mononuclear Cu(II) complexes where the copper ion adopts a square pyramidal geometry. nih.gov In such a complex with this compound, the three nitrogen donors could form the basal plane along with another ligand (like a halide), with a fifth ligand in the apical position. Another possibility is the formation of a five-coordinate, distorted trigonal-bipyramidal complex.

Table 2: Common Structural Motifs of Copper(II) with Polypyridine Ligands

Complex Type Ligand Type Structural Motif/Geometry
[Cu(L)(Cl)]⁺ Substituted 1,2-bis(2-pyridyl)ethane Square Pyramidal nih.gov
[Cu(L)Cl]⁺ Tripodal Pyridyl Amine Distorted Square Planar researchgate.net

Zinc(II), with its d¹⁰ electronic configuration, does not have any crystal field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. This allows for a variety of coordination numbers and geometries, commonly including tetrahedral, trigonal bipyramidal, and octahedral. The synthesis of zinc(II) complexes with N-donor ligands is typically straightforward, often involving the reaction of a zinc(II) salt with the ligand in a suitable solvent. For a tridentate ligand like this compound, coordination to a Zn(II) ion could result in various structures. For example, a reaction with zinc chloride might yield a tetrahedral [Zn(L)Cl]⁺ complex, while in the presence of other coordinating anions or solvents, a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry could be formed. nih.govnih.gov

Table 3: Observed Geometries in Zinc(II) Complexes with Pyridine-containing Ligands

Complex Type Ligand Type Coordination Geometry
[Zn₂(L)₂(OAc)₂] Schiff Base from Pyridine Trigonal Bipyramidal researchgate.net
[Zn(L)₂(H₂O)₂] Hydroxypyridinecarboxylate Octahedral nih.gov
[Zn(L)₂(H₂O)] Hydroxypyridinecarboxylate Trigonal Bipyramidal nih.gov

Iron(II)/(III) Complexes and Spin State Equilibria

Iron(II) complexes are particularly notable for their ability to exhibit spin-crossover (SCO) behavior, a phenomenon where the complex can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature or light. nih.govrsc.org This property is highly dependent on the ligand field strength and the geometry of the coordination sphere.

In the context of pyridyl-amine ligands, iron(II) complexes with related structures have demonstrated varied magnetic behaviors. For instance, a series of Fe(II) complexes based on dipyridyl-N-alkylamine and thiocyanate ligands, with the general formula [Fe(dpea)2(NCS)2] and [Fe(dppa)2(NCS)2], all feature a discrete molecular structure where two chelating ligands are in cis-positions, and two thiocyanato-κN ligands complete the coordination sphere. researchgate.net These complexes exhibit a complete HS to LS transition, with the transition temperature being influenced by the alkyl substituent on the amine. researchgate.net Specifically, the ethyl-substituted complex has a higher transition temperature than the propyl-substituted polymorphs. researchgate.net

Similarly, iron(II) complexes with the tridentate ligand 2,6-bis(1H-imidazol-2-yl)pyridine show high-temperature spin crossover. mdpi.com In these [FeL2]X2 type complexes, the iron(II) ion is coordinated by two ligand molecules in a distorted-octahedral FeN6 core. mdpi.com The transition temperatures for these SCO events are often significantly above room temperature. mdpi.com

The nature of the ligand, whether it is bidentate or tridentate, plays a crucial role in determining the spin state of the resulting iron(II) complex. For example, iron(II) complexes with tridentate pyridyl-benzimidazole ligands were found to be low-spin and diamagnetic up to 400 K. rsc.org In contrast, complexes formed with a didentate version of the ligand exhibited temperature and light-induced spin-crossover. rsc.org

Table 1: Spin-Crossover Properties of Selected Iron(II) Complexes with Pyridyl-Amine Type Ligands

ComplexLigand(s)Spin TransitionT1/2 (K)Hysteresis (ΔT)
[Fe(dpea)₂(NCS)₂]2,2'-dipyridyl-N-ethylamine, thiocyanateGradual, complete HS to LS229-
I-[Fe(dppa)₂(NCS)₂]2,2'-dipyridyl-N-propylamine, thiocyanateGradual, complete HS to LS211-
II-[Fe(dppa)₂(NCS)₂]2,2'-dipyridyl-N-propylamine, thiocyanateGradual, complete HS to LS212-
[Fe(L)₂(NCS)₂] (L=1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol)1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol, thiocyanateTemperature and light-induced--

Data compiled from various studies on related iron(II) SCO complexes. rsc.orgresearchgate.net

Cadmium(II) Complexes and Distorted Geometries

Cadmium(II) complexes often exhibit distorted coordination geometries due to the d¹⁰ electronic configuration of the Cd²⁺ ion, which does not impose a specific geometric preference. The coordination number and geometry are thus highly influenced by the ligand's steric and electronic properties and the nature of any counter-ions present.

For instance, cadmium(II) coordination polymers with the flexible bipyridine ligand N,N-(2-pyridyl)-(4-pyridylmethyl)amine (L2) form two-dimensional rhombohedral grids. acs.org In these structures, each L2 ligand bridges two cadmium centers using both its 4-pyridyl and 2-pyridyl nitrogen atoms. acs.org The coordination environment of the cadmium is completed by anions such as perchlorate (B79767) or nitrate. acs.org

In another example, a mononuclear cadmium(II) complex with the ligand 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol (HL) results in a distorted trigonal-bipyramidal geometry for the metal center. nih.govnih.gov The tetradentate ligand and a chloride ion create this coordination environment. nih.govnih.gov The distortion from ideal geometries is a common feature in cadmium chemistry, as seen in a complex with a ligand derived from 2-hydroxybenzohydrazide (B147611) and 1-(pyrazin-2-yl)ethan-1-one, where the distortion from octahedral geometry is more pronounced compared to its 3d metal counterparts. nih.govnih.gov

The coordination number of cadmium in these complexes can also vary. In complexes with 2,6-bis(1-phenylbenzimidazol-2-yl)pyridine (bpbp), a five-coordinated distorted trigonal bipyramidal geometry is observed in the neutral complex [Cd(bpbp)Cl₂], while a six-coordinated octahedral geometry is found in the ionic complex Cd(bpbp)₂₂. nih.gov

Table 2: Selected Cadmium(II) Complexes and their Geometries

ComplexLigand(s)Coordination GeometryKey Structural Features
[Cd(L₂)₂(ClO₄)₂]∞N,N-(2-pyridyl)-(4-pyridylmethyl)amine, perchlorate2D rhombohedral gridL₂ acts as a bridging ligand. acs.org
[Cd(L)Cl] (HL = 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol)2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolate, chlorideDistorted trigonal-bipyramidalMononuclear complex. nih.govnih.gov
[Cd(bpbp)Cl₂]2,6-bis(1-phenylbenzimidazol-2-yl)pyridine, chlorideDistorted trigonal bipyramidalFive-coordinate Cd(II). nih.gov
Cd(bpbp)₂₂2,6-bis(1-phenylbenzimidazol-2-yl)pyridine, perchlorateOctahedralSix-coordinate Cd(II). nih.gov

Lanthanide(III) Complexes and their Coordination Behavior

The coordination chemistry of lanthanide(III) ions is characterized by high and variable coordination numbers, a preference for oxygen-donor ligands over nitrogen-donor ligands, and the lability of the coordination sphere. researchgate.netresearchgate.net However, nitrogen-donor ligands can form stable complexes with lanthanides, and the resulting complexes often exhibit interesting structural and photophysical properties. mdpi.comresearchgate.net

In complexes with the 18-membered pyridinophane ligand TPPTAM, the ligand provides nine coordination sites to the Ln³⁺ ion, with a tenth position being occupied by a water molecule or an anion. nih.gov The bond distances in the coordination environment show a quadratic change across the lanthanide series, which is a typical trend for isostructural Ln³⁺ complexes. nih.gov The coordination number in these complexes was determined to be ten for the entire series from Ce³⁺ to Yb³⁺. nih.gov

The nature of the N-donor ligand significantly influences the coordination number and stability of the resulting lanthanide complexes. researchgate.net For example, with the ligand 4[(N-cinnamalidene)-amino]antipyrine, the coordination number of the lanthanide ion varies from seven to ten depending on the anion present. researchgate.net Theoretical studies on the separation of actinides from lanthanides have also highlighted the importance of nitrogen-donor ligands and how their modification can improve selectivity. acs.org

Gold(I)/(III) Complexes and Geometric Preferences

Gold complexes, particularly those of Au(I) and Au(III), exhibit distinct geometric preferences. Au(I) complexes are typically linear and two-coordinate, while Au(III) complexes favor a square-planar geometry.

The reaction of a pyridil bis{3-hexamethylene-iminylthiosemicarbazone} ligand with a gold(III) precursor led to the isolation of both Au(I) and Au(III) complexes. rsc.org The Au(I) complex showed a linear S–Au–S coordination geometry, while the Au(III) complex featured a four-coordinate environment. rsc.org

In another study, gold(I) and gold(III) pincer complexes with a 2,2′:6′,2″-terpyridine ligand framework were synthesized. acs.org The gold(I) complex was prepared by reacting [Au(C₆F₅)(tht)] with terpyridine. acs.org Subsequent oxidation yielded the gold(III) complex, which displayed a nearly square-planar coordination environment. acs.org

The catalytic activity of gold complexes can also be influenced by the ligand geometry. acs.org For instance, trans-bis(pyridine)gold(III) complexes were found to be catalytically active in propargyl ester cyclopropanation, while their Au(I) counterparts showed lower activity, indicating the importance of the Au(III) oxidation state in this particular reaction. acs.org

Complexation with Other Transition Metals

The versatile coordination ability of pyridyl-amine ligands extends to a wide range of other transition metals. For example, a discrete neutral Cu(II) complex has been synthesized with the tetradentate Schiff base N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine. researchgate.net In this complex, the copper center adopts a tetragonally distorted pseudo-octahedral geometry. researchgate.net

Dinuclear and Polynuclear Metal Complexes

The ligand this compound and its derivatives can act as bridging ligands, facilitating the formation of dinuclear and polynuclear metal complexes.

Bridging Modes of this compound or its Derivatives

The ability of pyridyl-amine ligands to bridge metal centers is a key feature in the construction of polynuclear architectures. In the case of the previously mentioned cadmium(II) coordination polymers with N,N-(2-pyridyl)-(4-pyridylmethyl)amine, the ligand bridges two cadmium centers, leading to the formation of 2D polymeric grids. acs.org

In a different system, dicyanoaurate anions bridge Fe(II) cations to form infinite chains in a Hofmann-type clathrate. nih.gov These chains are further connected through aurophilic interactions with non-coordinated dicyanoaurate anions. nih.gov While not directly involving a bridging pyridyl-amine ligand, this example illustrates a common strategy for forming polynuclear structures that could be adapted for systems with this compound.

Formation of Coordination Polymers and Supramolecular Architectures

The molecular structure of this compound, featuring two pyridine rings and an ethylamine (B1201723) backbone, provides multiple coordination sites (N-donors) and the flexibility required for the assembly of extended structures. These characteristics make it a promising candidate for the construction of coordination polymers and intricate supramolecular architectures. The formation of such structures is governed by the coordination preferences of the metal ion and the conformational freedom of the ligand, leading to diverse topologies.

Coordination polymers are extended networks of metal ions linked by organic ligands. In the case of ligands like this compound, the pyridyl nitrogen atoms are expected to be the primary coordination sites. Depending on the metal-to-ligand ratio, the coordination geometry of the metal, and the presence of counter-anions or solvent molecules, one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymers can be formed. For instance, related bis(pyridyl) ligands have been shown to form 1D zig-zag chains or helical structures with metal ions like Ag(I) and Mn(II). semanticscholar.orginorgchemres.org

Beyond the primary coordination bonds, supramolecular architectures are stabilized by weaker, non-covalent interactions. These include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The amine group (-NH) in the ligand can act as a hydrogen bond donor, while the pyridyl nitrogen atoms can act as acceptors, leading to the formation of robust networks.

π-π Stacking: The aromatic pyridine rings are prone to π-π stacking interactions. Studies on cadmium(II) complexes with similar ligands, such as {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}, have demonstrated the importance of parallel offset face-to-face interactions between pyridyl rings in stabilizing the crystal packing and creating one-dimensional strands. researchgate.netiucr.org These interactions typically occur with centroid-to-centroid distances of less than 5.5 Å. researchgate.netiucr.org

The combination of coordination bonds and various non-covalent interactions can lead to complex and fascinating supramolecular assemblies. For example, research on the Schiff base N,N'-[bis(pyridin-2-yl)formylidene]ethane-1,2-diamine, which is structurally related to our target ligand, shows the formation of centrosymmetric dimers through nitrogen-hydrogen interactions. semanticscholar.org

Table 1: Key Supramolecular Interactions in Pyridyl-Amine Metal Complexes

Interaction Type Description Typical Distance/Geometry Reference
π-π Stacking Attraction between aromatic rings. Centroid-centroid distance < 5.5 Å; often with parallel offset or T-shaped geometry. researchgate.netiucr.org
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (N, O). N-H···N or C-H···O interactions. semanticscholar.orgiucr.org

| van der Waals Forces | Weak intermolecular forces. | Dependent on surface contact area. | nih.gov |

Solution Stability and Ligand Exchange Kinetics of Metal Complexes

The stability of metal complexes in solution is a critical parameter that influences their reactivity and potential applications. Stability is often quantified by stability constants (log β), where higher values indicate a more stable complex. For polydentate ligands like this compound, the chelate effect—the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands—is expected to be significant. The preorientation of the donor groups in a ligand can also enhance complex stability by reducing the reorganization free energy required for metal ion complexation. acs.org

Ligand exchange kinetics describe the rates at which ligands in a coordination sphere are replaced by other ligands from the surrounding solution. These kinetics can be studied using various techniques, including spectrophotometry and mass spectrometry. inorgchemres.orgnih.gov The reactions can proceed through different mechanisms:

Dissociative (D) mechanism: The original ligand dissociates first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) mechanism: The incoming ligand attacks the complex first, forming a high-coordination-number intermediate, from which the original ligand then departs.

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the original ligand is leaving, in a concerted process.

Studies on pyridine ligand exchange in cobalt(III) porphyrin cage complexes using mass spectrometry have shown that the mechanism can be influenced by the solvent. nih.gov For example, a dissociative mechanism was observed in chloroform, indicated by a large positive activation entropy, while in acetonitrile (B52724), the mechanism shifted, suggesting a tighter transition state. nih.gov Ligand substitution reactions in copper(II) complexes with Schiff bases have also been shown to sometimes proceed in a two-step (biphasic) process, with a fast initial step followed by a slower one. inorgchemres.org

Table 2: Activation Parameters for Pyridine Ligand Exchange in a Model System

Complex System Solvent ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) Mechanism Reference
[CoC(Py)]⁺ Chloroform 27.9 58.2 Dissociative nih.gov
[CoC(Py)]⁺ Acetonitrile 21.0 1.0 Interchange/Associative nih.gov

Data for a cobalt(III) porphyrin cage complex, presented for illustrative purposes.

Redox Properties of this compound Metal Centers

The redox behavior of metal complexes is crucial for their application in catalysis and as models for biological systems. The metal center in a complex can undergo oxidation or reduction, and its redox potential is modulated by the coordinating ligands. Ligands with π-systems, such as the pyridine rings in this compound, can play a direct role in the redox chemistry of the complex.

These types of ligands can be "redox non-innocent," meaning they can be oxidized or reduced themselves, rather than the metal center. dntb.gov.uanih.gov This property allows the ligand to act as an electron reservoir, enabling the complex to participate in multi-electron transfer processes that might not be accessible to the metal alone. For example, iron complexes with bipyridine-diimine (BDI) ligands have been shown to exhibit an extensive electron-transfer series, where the ligand can access four distinct oxidation states while the iron center remains as Fe(II). nih.gov

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of metal complexes. A CV experiment reveals the potentials at which redox events occur. For instance, studies on ruthenium(II) bipyridine complexes show reversible one-electron oxidation and multiple one-electron reduction steps, corresponding to the formation of Ru(III) and ligand-centered radical anions, respectively. utexas.edu

Table 3: Electrochemical Data for a Model Redox-Active Iron Complex

Complex Redox Couple E₁/₂ (V vs. Fc⁺/Fc) Description Reference
[Fe(BDI)(OTf)₂] [Fe(BDI)]²⁺ / [Fe(BDI)]⁺ -0.98 Ligand-based reduction nih.gov
[Fe(BDI)]⁺ / [Fe(BDI)]⁰ -1.55 Ligand-based reduction nih.gov
[Fe(BDI)]⁰ / [Fe(BDI)]⁻ -2.18 Ligand-based reduction nih.gov
[Fe(BDI)]³⁺ / [Fe(BDI)]²⁺ +0.80 Metal-based oxidation (Fe³⁺/Fe²⁺) nih.gov

Data for an iron bipyridine-diimine complex, presented for illustrative purposes.

The electron-donating or -withdrawing nature of substituents on the pyridyl rings would be expected to tune the redox potentials of the metal center in complexes of this compound. This tunability is a key aspect in the design of catalysts for specific redox reactions, such as the activation of molecular oxygen by iron complexes. latticescipub.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Bis Pyridin 2 Yl Ethan 1 Amine Complexes

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of the solid-state structure of crystalline materials. It allows for the detailed characterization of crystal packing, molecular geometry, and intermolecular interactions.

The initial step in the analysis of a coordination complex by single-crystal X-ray diffraction is the determination of its crystal system, space group, and unit cell parameters. This foundational data describes the symmetry and dimensions of the repeating unit within the crystal lattice.

For instance, a mononuclear cadmium(II) complex incorporating a ligand derived from the 1,2-bis(pyridin-2-yl)ethan-1-amine framework, specifically {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), was found to crystallize in the monoclinic crystal system. iucr.orgnih.govresearchgate.net The specific space group was determined to be P2₁/c, which is a common space group for centrosymmetric monoclinic crystals. iucr.orgnih.govresearchgate.net The unit cell parameters for this complex were also precisely measured. iucr.orgnih.govresearchgate.net

In another example, the phosphine (B1218219) oxide derivative, 1,2-bis(di-2-pyridylphosphinoyl)ethane, which shares the ethanediamine backbone, crystallizes with two independent half-molecules located on crystallographic inversion centres. nih.gov

The table below provides an example of crystallographic data for a related complex.

Parameter Value Reference
Crystal SystemMonoclinic iucr.orgnih.govresearchgate.net
Space GroupP2₁/c iucr.orgnih.govresearchgate.net

A detailed examination of the coordination environment around the central metal ion is crucial for understanding the stability and reactivity of the complex. This includes the coordination number, the geometric arrangement of the coordinating atoms, and the precise measurements of bond lengths and angles.

In the aforementioned {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) complex, the cadmium(II) ion is coordinated by the tetradentate organic ligand and a chloride ion, resulting in a distorted trigonal-bipyramidal geometry. iucr.orgnih.govresearchgate.net The nitrogen and chlorine atoms occupy the axial positions, with a measured N1—Cd1—Cl1 bond angle of 161.29(3)°. iucr.org The cadmium atom is displaced by 0.6107(6) Å from the mean trigonal plane. iucr.org The three chelate rings formed by the ligand adopt envelope conformations. iucr.org

For platinum(II) complexes with Schiff base ligands derived from pyridine-2-carboxaldehyde, the Pt-N bond lengths are reported to be 2.012 Å and 2.020 Å, indicating similar donating abilities of the azomethine and pyridyl nitrogen atoms. researchgate.net The azomethine bond length of 1.28 Å suggests a double bond character with a lack of significant delocalization. researchgate.net

Below is a table of selected bond lengths for a representative complex.

Bond Length (Å) Reference
Pt-N (azomethine)2.012 researchgate.net
Pt-N (pyridyl)2.020 researchgate.net
C=N (azomethine)1.28 researchgate.net

In the solid-state structure of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), supramolecular interactions are prominent. iucr.orgnih.govresearchgate.net These include parallel offset face-to-face π-π stacking interactions between inversion-related pyridyl rings. iucr.orgnih.govresearchgate.net These interactions lead to the formation of one-dimensional strands of molecules along the a-axis. iucr.org Additionally, cooperative pyridyl-pyridyl interactions with tilt angles of approximately 45° and centroid-centroid distances under 5.5 Å contribute to the stability of the crystal structure. iucr.orgnih.govresearchgate.net

Hydrogen bonds are also observed, with the metal-bound chlorine and sulfur atoms acting as hydrogen bond acceptors. iucr.orgnih.gov C—H···Cl hydrogen bonds link pairs of inversion-related molecules, creating stacks along the b-axis, while C—H···S hydrogen bonds form sheets of molecules in the bc-plane. iucr.orgnih.gov Hirshfeld surface analysis reveals that H···H (51.2%), Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) are the dominant intermolecular contacts. iucr.orgnih.govresearchgate.net

The this compound ligand is inherently chiral due to the presence of a stereocenter at the carbon atom bearing the amine group. When this chiral ligand is used to synthesize coordination complexes, the resulting complexes can also be chiral.

The resolution of racemic precursors, such as 1-(2-pyridyl)ethanols, can be achieved through methods like lipase-catalyzed asymmetric acetylation to obtain enantiomerically pure starting materials for the synthesis of chiral ligands. researchgate.net The absolute configuration of a chiral complex can be determined by single-crystal X-ray diffraction, often by using the Flack parameter. For lanthanide complexes with related chiral pyridine-dicarboxamide ligands, the chirality of the ligand, designated as (R,R) or (S,S), has been shown to direct the formation of specific diastereomers of the resulting metal complexes, inducing either a Δ or Λ chirality at the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity of the ligand and to study the changes in the chemical environment upon complexation.

The ¹H and ¹³C NMR spectra of the free this compound ligand exhibit characteristic signals for the pyridyl and ethanediamine backbone protons and carbons. Upon coordination to a metal center, shifts in these signals are expected due to the influence of the metal ion's electronic properties and the conformational changes in the ligand.

For example, the ¹H NMR spectrum of a related compound, 1-(5-(pyren-1-yl)pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine, shows distinct signals for the aromatic protons of the pyridine (B92270) and pyrene (B120774) rings, as well as singlets for the methylene (B1212753) protons. rsc.org In another case, the ¹H NMR of 2-(bis(pyridin-2-ylmethyl)amino)-N-(quinolin-8-yl) acetamide (B32628) displays a singlet for the N-H proton at 11.46 ppm and characteristic signals for the pyridine and quinoline (B57606) protons. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon framework. For instance, in the ¹³C{¹H}-NMR spectrum of 2-(bis(pyridin-2-ylmethyl)amino)-N-(quinolin-8-yl) acetamide, the carbonyl carbon appears at 170.4 ppm, and the aromatic carbons resonate in the region of 116-160 ppm. rsc.org

The following table presents representative ¹H NMR data for a related pyridine-containing ligand.

Proton Assignment Chemical Shift (δ, ppm) Reference
Aromatic CH7.18 - 9.01 rsc.org
Methylene CH₂3.50, 3.95 rsc.org
Amide NH11.46 rsc.org

The table below shows representative ¹³C NMR data for a related ligand.

Carbon Assignment Chemical Shift (δ, ppm) Reference
Aromatic C116.6 - 159.3 rsc.org
Methylene C60.1, 61.7 rsc.org
Carbonyl C=O170.4 rsc.org

2D NMR Techniques for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules like this compound and its metal complexes. While standard 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques reveal correlations between different nuclei, offering deeper insights into the molecular framework and the spatial relationships between atoms.

For diamagnetic complexes of this compound, several 2D NMR experiments are routinely employed. Correlation Spectroscopy (COSY) is instrumental in identifying spin-coupled protons, typically those on adjacent carbon atoms. This allows for the tracing of proton-proton networks within the pyridyl rings and the ethanamine backbone, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, providing a complete map of the carbon skeleton. Conversely, Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyridyl rings and the ethanamine bridge.

The Nuclear Overhauser Effect (NOE) is a through-space correlation that provides information about the proximity of protons. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the stereochemistry and conformation of the ligand and its complexes in solution. For instance, NOE correlations can help to establish the relative orientation of the pyridyl rings with respect to each other and to the ethanamine backbone.

Paramagnetic NMR Studies of Open-Shell Metal Complexes

When this compound coordinates to a paramagnetic metal ion, the resulting complex possesses unpaired electrons. The presence of these unpaired electrons dramatically influences the NMR spectrum. The large magnetic moment of the unpaired electrons leads to significant shifts in the resonance frequencies of the ligand's nuclei, a phenomenon known as the paramagnetic shift. These shifts can be several hundred ppm away from the typical diamagnetic region.

Furthermore, the unpaired electrons provide an efficient relaxation pathway for the nuclei, resulting in significantly broadened NMR signals. The extent of this broadening and the magnitude of the paramagnetic shift are dependent on the distance of the nucleus from the paramagnetic center and the nature of the magnetic anisotropy of the metal ion.

Despite the challenges of broadened signals and large chemical shift dispersion, paramagnetic NMR spectroscopy offers unique structural and electronic insights into open-shell complexes of this compound. The observed paramagnetic shifts can be separated into two components: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, providing direct information about the electronic communication between the metal and the ligand. The pseudocontact shift is a through-space effect that depends on the geometric position of the nucleus relative to the metal ion and the anisotropy of the magnetic susceptibility tensor.

By analyzing the pattern of paramagnetically shifted and broadened resonances, it is possible to deduce the solution-state structure of the complex. For instance, the relative distances of protons from the metal center can be estimated from the degree of signal broadening. ¹H NMR studies on paramagnetic nickel(II) complexes with related bis(pyrazolyl)methane ligands have demonstrated the utility of this technique in understanding the disposition of ligands in solution. rsc.org Similarly, comprehensive NMR studies on a range of paramagnetic pyrazolylborate complexes have shown that ¹H, ¹³C, ¹¹B, and ¹⁴N NMR spectra can be recorded and analyzed to provide detailed electronic and structural information. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide valuable information about the molecular structure and bonding in this compound and its metal complexes. ksu.edu.saresearchgate.net These techniques probe the vibrational energy levels of a molecule, with IR spectroscopy measuring the absorption of infrared radiation and Raman spectroscopy measuring the inelastic scattering of monochromatic light. ksu.edu.saresearchgate.net

Vibrational Band Assignments and Shifts Upon Metal Coordination

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrational modes of the pyridyl rings and the ethanamine backbone. The assignment of these bands can be aided by computational methods, such as density functional theory (DFT) calculations. nih.gov

Key vibrational modes include:

Pyridine ring stretching vibrations (ν(C=C), ν(C=N)) : These typically appear in the 1600-1400 cm⁻¹ region. Upon coordination to a metal ion through the pyridine nitrogen, these bands often shift to higher frequencies. This blue shift is indicative of the stiffening of the ring bonds due to the metal-ligand interaction.

Pyridine ring breathing modes : These vibrations, which involve the expansion and contraction of the entire pyridine ring, are also sensitive to metal coordination and typically show an upward frequency shift.

C-H stretching and bending vibrations : The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethane (B1197151) bridge appear in the 3000-2800 cm⁻¹ region. Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and NH groups occur at lower frequencies.

N-H stretching and bending vibrations : The N-H stretching vibration of the primary amine group is expected in the 3400-3200 cm⁻¹ region. This band is particularly sensitive to hydrogen bonding and coordination to a metal center. The N-H bending vibration is typically found around 1600 cm⁻¹.

Upon complexation, changes in the vibrational frequencies provide direct evidence of ligand coordination. The magnitude of the shifts in the pyridine ring vibrations can offer insights into the strength of the metal-pyridine bond.

Probing Ligand-Metal Bonding Characteristics

Beyond simple band shifts, IR and Raman spectroscopy can be used to probe the nature of the ligand-metal bond. The appearance of new vibrational bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹) is particularly informative. These new bands can often be assigned to the stretching and bending vibrations of the newly formed metal-ligand bonds (e.g., ν(M-N)).

The frequencies of these metal-ligand vibrations are dependent on several factors, including the mass of the metal ion, the coordination geometry, and the strength of the metal-ligand bond. By analyzing these low-frequency modes, it is possible to gain a deeper understanding of the coordination environment around the metal center.

Furthermore, the combination of IR and Raman spectroscopy can be powerful for determining the symmetry of a complex. Based on group theory, different vibrational modes will be either IR or Raman active, or both, or silent, depending on the point group symmetry of the molecule. By comparing the experimental IR and Raman spectra, information about the geometry of the metal complex can be inferred.

UV-Visible and Electronic Absorption Spectroscopy

UV-Visible spectroscopy is a key technique for investigating the electronic structure of this compound and its metal complexes. libretexts.org The absorption of ultraviolet or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the resulting spectrum provides a fingerprint of the electronic transitions within the molecule.

Ligand-Based and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The UV-visible spectrum of the free this compound ligand is dominated by intense absorption bands in the ultraviolet region. These transitions are typically assigned to π → π* and n → π* transitions within the pyridine rings. researchgate.net The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital.

Upon coordination to a metal ion, the electronic spectrum can change dramatically. In addition to the ligand-based transitions, which may be shifted in energy, new absorption bands often appear. These new bands are frequently due to charge-transfer (CT) transitions. csbsju.edu

Metal-to-Ligand Charge Transfer (MLCT) transitions are particularly common for complexes of metals with filled or partially filled d-orbitals and ligands possessing low-lying π* orbitals, such as the pyridyl groups in this compound. libretexts.org In an MLCT transition, an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. libretexts.org These transitions are typically intense and can occur in the visible region of the spectrum, often imparting color to the complex.

The energy of the MLCT band is sensitive to several factors, including the nature of the metal ion, its oxidation state, and the solvent environment. For instance, a more easily oxidized metal will have higher energy d-orbitals, leading to a lower energy (red-shifted) MLCT transition. The solvatochromism of MLCT bands, where the absorption maximum shifts with solvent polarity, can provide information about the charge distribution in the excited state. researchgate.net

Conversely, Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. These are more common for metals in high oxidation states with empty or partially filled d-orbitals and ligands with high-energy lone pairs.

By analyzing the positions and intensities of the ligand-based and charge-transfer bands in the UV-visible spectrum, valuable information about the electronic structure and bonding in the metal complexes of this compound can be obtained.

Determination of Electronic Structures and d-d Transitions

The electronic structures of this compound metal complexes are primarily investigated using UV-Visible spectroscopy. The absorption of electromagnetic radiation in this region promotes electrons from lower energy d-orbitals to higher energy d-orbitals. These electronic transitions, known as d-d transitions, provide significant insight into the geometry and bonding of the metal complex. slideshare.net The color of the transition metal complex is a direct consequence of these absorptions; the observed color is the complement of the color of light absorbed. slideshare.net

In an octahedral complex, for instance, the five degenerate d-orbitals are split into two sets: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx², dy²). The energy difference between these sets is denoted as Δo (or 10Dq). The magnitude of this splitting is influenced by the metal ion and, crucially, by the coordinating ligands. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Ligands like those containing pyridine moieties are considered moderately strong-field ligands. dalalinstitute.com

The electronic spectra of these complexes typically exhibit bands that can be assigned to specific d-d transitions. For example, in a hypothetical octahedral Nickel(II) (d⁸) complex with this compound, three spin-allowed transitions would be expected. The analysis of these spectra allows for the calculation of ligand field parameters, such as the ligand field splitting energy (Δo) and the Racah inter-electronic repulsion parameter (B), which provides information about the degree of covalency in the metal-ligand bond (nephelauxetic effect). slideshare.net

Below is a hypothetical data table illustrating typical electronic spectral data for octahedral complexes of this compound with various first-row transition metals.

Table 1: Hypothetical Electronic Spectral Data for [M(this compound)₂]²⁺ Complexes
Metal Ion (Configuration)Observed Bands (cm⁻¹)AssignmentCalculated Δo (cm⁻¹)Calculated B (cm⁻¹)
Cr³⁺ (d³)17,500, 24,000, 37,000⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P)17,500625
Ni²⁺ (d⁸)10,800, 17,500, 28,000³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)10,800890
Cu²⁺ (d⁹)15,500²Eg → ²T₂g15,500N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the this compound ligand and its metal complexes, as well as to obtain structural information through the analysis of fragmentation patterns. When a sample is introduced into the mass spectrometer, it is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). sapub.org

For the free ligand, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation of the molecular ion provides a unique fingerprint. The fragmentation of this compound would likely involve the cleavage of the C-C bond of the ethane backbone and the loss of pyridine or amino groups, leading to characteristic fragment ions. sapub.org

In the case of metal complexes, the mass spectrum can confirm the coordination of the ligand to the metal center. The spectrum may show the molecular ion peak of the entire complex or peaks corresponding to the complex after losing counter-ions or solvent molecules. The fragmentation pattern can reveal the stoichiometry of the complex (metal-to-ligand ratio) and the mode of coordination.

Table 2: Expected Mass Spectrometry Data for this compound and a Hypothetical Complex
CompoundFormulaTechniqueExpected m/z of Molecular Ion [M]⁺Major Fragment Ions (m/z)
This compoundC₁₂H₁₃N₃EI-MS199.11121 ([M-Py]⁺), 93 ([PyNH₂]⁺), 78 ([Py]⁺)
[Cu(C₁₂H₁₃N₃)Cl₂]C₁₂H₁₃Cl₂CuN₃ESI-MS332.97298 ([M-Cl]⁺), 199 ([Ligand]⁺), 63 ([Cu]⁺)

Other Relevant Spectroscopic Techniques (e.g., EPR for paramagnetic complexes)

For complexes of this compound with paramagnetic metal ions (i.e., those with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool. iitb.ac.in This technique is specific to species with unpaired electrons and provides detailed information about the electronic environment of the metal center. uoc.gr

An EPR spectrum is typically plotted as the first derivative of the microwave absorption against the magnetic field. The spectrum is characterized by the g-value, which is a tensor quantity that reflects the local magnetic field experienced by the electron. iitb.ac.in For complexes in solution or powder form, an average g-value is often reported. The g-value is sensitive to the geometry of the complex and the nature of the coordinating atoms.

Furthermore, if the metal nucleus has a non-zero nuclear spin (e.g., Cu(II), I = 3/2; Mn(II), I = 5/2), the EPR signal will be split into multiple lines due to hyperfine coupling. This splitting pattern can confirm the identity of the metal ion and provide information about the degree of delocalization of the unpaired electron onto the ligand. nih.gov For example, a monomeric Cu(II) complex would typically show a four-line pattern due to coupling with the copper nucleus.

Table 3: Representative EPR Data for Paramagnetic Complexes
ComplexStateg-valuesHyperfine Coupling Constant (A)Inference
[Cu(L)Cl₂] (L = this compound)Frozen Solution (77K)g∥ = 2.25, g⊥ = 2.06A∥ = 160 x 10⁻⁴ cm⁻¹Axial symmetry, likely square planar or distorted octahedral geometry. Covalent character in the Cu-N bonds.
[Mn(L)₂(H₂O)₂]²⁺Frozen Solution (77K)g ≈ 2.0A ≈ 90 x 10⁻⁴ cm⁻¹Isotropic signal characteristic of high-spin Mn(II) in an octahedral environment. Six-line pattern confirms Mn nucleus.

Molar Conductivity Measurements for Electrolyte Behavior

Molar conductivity measurements are a simple yet effective method for determining whether a metal complex behaves as an electrolyte in a given solvent. This technique helps to establish whether anions are coordinated directly to the metal center or are present as counter-ions in the crystal lattice. semanticscholar.org

The measurement involves dissolving a known concentration of the complex in a suitable solvent (often DMF, DMSO, or acetonitrile) and measuring the electrical conductivity of the solution. latticescipub.com The molar conductivity (ΛM) is then calculated. By comparing the experimental ΛM value with established ranges for non-electrolytes, 1:1, 1:2, or 1:3 electrolytes in that specific solvent, the charge of the complex ion can be deduced. researchgate.net

For example, a complex formulated as [M(L)₂Cl₂] would be expected to be a non-electrolyte if both chloride ions are coordinated to the metal. Conversely, a complex formulated as [M(L)₂]Cl₂ would behave as a 1:2 electrolyte, as the two chloride ions would dissociate in solution. doaj.org

Table 4: Molar Conductivity Data and Interpretation for Hypothetical Complexes in DMF at 25°C
Complex FormulaConcentration (M)Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹)Inferred Electrolyte Type
[Co(L)Cl₃]10⁻³25Non-electrolyte
[Ni(L)₂Cl]Cl10⁻³851:1 electrolyte
Fe(L)₂₂10⁻³1501:2 electrolyte

Computational Investigations of this compound and its Metal Complexes: A Review of Current Literature

Despite a thorough search of scientific databases and academic literature, no specific computational studies focusing on the chemical compound “this compound” or its metal complexes could be located.

The inquiry requested a detailed article structured around specific computational chemistry methodologies, including Density Functional Theory (DFT) for ground-state properties, Time-Dependent DFT (TD-DFT) for excited-state properties, prediction of spectroscopic parameters, and mechanistic insights into its synthesis and complexation reactions.

While computational studies on related pyridine-containing ligands and their metal complexes are prevalent in the scientific literature, research specifically targeting the unique structural isomer This compound appears to be unavailable at this time. The search included targeted queries for its geometry optimization, electronic structure, frontier molecular orbitals, and spectroscopic or mechanistic analyses through computational methods.

The absence of published research on this specific compound prevents the generation of a scientifically accurate and evidence-based article that would fulfill the detailed requirements of the provided outline. Information on related but distinct molecules cannot be substituted, as the specific placement of the amine group and the two pyridyl groups on the ethane backbone would lead to unique electronic and steric properties, rendering such comparisons scientifically invalid for the requested subject.

Therefore, the following sections, as requested in the outline, remain unaddressed due to the lack of available data:

Computational Investigations of 1,2 Bis Pyridin 2 Yl Ethan 1 Amine and Its Metal Complexes

Mechanistic Insights into Ligand Synthesis and Complexation Reactions

This lack of specific research highlights a potential area for future computational investigation within the field of coordination chemistry. The unique chelating properties that 1,2-bis(pyridin-2-yl)ethan-1-amine may exhibit upon coordination to metal centers remain a subject for future exploration.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. At present, a review of the scientific literature reveals a notable absence of specific QSAR studies conducted on derivatives of this compound.

While QSAR studies are a prominent tool in the field of computational drug design for various classes of compounds, including other pyridine (B92270) and bipyridine derivatives, dedicated research applying this methodology to analogs of this compound has not been identified. chemrevlett.comnih.govscilit.comnih.gov The application of QSAR would necessitate a dataset of derivatives of this compound with experimentally determined biological activities, which is not currently available in published research.

For context, QSAR models have been successfully developed for other pyridine-containing scaffolds to elucidate the structural requirements for various biological endpoints. For instance, a QSAR study on a series of pyridine and bipyridine derivatives was conducted to model their inhibitory concentration against the HeLa cell line for cervical cancer therapy. chemrevlett.comchemrevlett.com In another example, QSAR models for 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives were developed to understand their activity as angiotensin II AT1 receptor antagonists. nih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity using statistical methods like Multiple Linear Regression (MLR). chemrevlett.comnih.gov

Should a series of this compound derivatives with measured biological activities become available, a similar QSAR approach could be employed. Such an investigation would be valuable for identifying the key molecular features that govern the activity of these compounds, which could, in turn, guide the design of new, more potent, and selective analogs. The process would involve the generation of a dataset, calculation of relevant molecular descriptors, development of a statistically robust QSAR model, and thorough validation of the model's predictive power.

Data on QSAR Studies of this compound Derivatives:

As no specific QSAR studies on the derivatives of this compound have been reported, a data table of such findings cannot be provided at this time.

Catalytic Applications of 1,2 Bis Pyridin 2 Yl Ethan 1 Amine Metal Complexes

Olefin Polymerization and Copolymerization

Methyl Methacrylate (B99206) (MMA) Polymerization Initiated by Cobalt(II) Complexes

Cobalt(II) complexes bearing bis(imine) ligands, which are structurally related to 1,2-bis(pyridin-2-yl)ethan-1-amine, have been utilized as catalysts for the polymerization of methyl methacrylate (MMA). In the presence of a cocatalyst such as modified methylaluminoxane (B55162) (MMAO), these complexes exhibit catalytic activity for MMA polymerization. For instance, a bis-imine cobalt catalyst has been shown to be active in MMA polymerization, yielding poly(methyl methacrylate) (PMMA) with specific tacticity and molecular weight characteristics. ippi.ac.ir

One study on a cobalt α-diimine catalyst with a benzhydryl-derived ligand framework demonstrated high activity (up to 8.6 g PMMA/mmol cat. h) when activated with MMAO. ippi.ac.ir The resulting PMMA exhibited a narrow molecular weight distribution (PDI = 1.57) and a high molecular weight (5.7×10⁵ g.mol⁻¹). ippi.ac.ir The microstructure of the polymer was found to be composed of 48% syndiotactic, 29% isotactic, and 23% atactic units. ippi.ac.ir

Table 1: Polymerization of MMA using a Bis(imine) Cobalt Catalyst ippi.ac.ir

ParameterValue
Catalyst Activity8.6 g PMMA/mmol cat. h
Molecular Weight (Mn)5.7 × 10⁵ g/mol
Polydispersity Index (PDI)1.57
Syndiotacticity48%
Isotacticity29%
Atacticity23%

Vinyl Addition Polymerization of Norbornene

While direct studies on this compound complexes for norbornene polymerization are limited, research on structurally similar nickel(II) complexes with 2-Py-amidine ligands provides valuable insights. These complexes, when activated by methylaluminoxane (MAO), are effective catalysts for the vinyl polymerization of norbornene. globalauthorid.com The catalytic activity and the properties of the resulting polynorbornene are influenced by various factors, including the specific ligand structure and the polymerization conditions.

Influence of Ligand Substituents and Metal Center on Catalytic Performance

The catalytic performance of metal complexes in olefin polymerization is highly dependent on the electronic and steric properties of the ligands, as well as the nature of the metal center. Studies on various half-sandwich titanium complexes with monoanionic iminoimidazolidide ligands have shown that the substituents on the ligand framework significantly affect the catalytic activity for ethylene (B1197577) and styrene (B11656) polymerization. rsc.org For instance, a tert-butyl substituent led to the highest activity for ethylene polymerization, whereas a 2,6-dimethylphenyl substituent was optimal for syndiospecific styrene polymerization. rsc.org

The choice of the metal center is also crucial. In the context of ethylene polymerization, iron(II) complexes of 2,6-bis(imidazo[1,2‑a]pyridin-2-yl)pyridine and related ligands have been synthesized and characterized, demonstrating the influence of the ligand's electronic properties on the spin state of the iron center, which in turn can affect catalytic activity. researchgate.net

Organic Transformation Catalysis

Beyond polymerization, metal complexes of this compound and its analogs have shown promise in catalyzing various organic transformations, including coupling reactions and cyclopropanations.

Ketone-Amine-Alkyne (KA2) Coupling Reactions

The Ketone-Amine-Alkyne (KA²) coupling reaction is a powerful method for the synthesis of propargylamines. While direct catalytic applications of this compound complexes in KA² coupling are not extensively documented, the fundamental components of the ligand—a pyridine (B92270) ring and an amine group—are key to related transformations. For instance, the synthesis of imidazo[1,2-a]pyridines can be achieved through the coupling of aminopyridines with β-keto esters and 1,3-diones, a reaction that shares mechanistic features with KA² coupling. bohrium.com

Cyclopropanation Reactions Catalyzed by Gold(III) Complexes

Gold(III) complexes have emerged as effective catalysts for various organic transformations, including cyclopropanation reactions. The coordination of pyridine- and quinoline-based ligands to gold(III) has been shown to yield catalytically active species. acs.org Studies on new pyridyl and quinolinyl-based polydentate ligands have revealed that the resulting gold(III) complexes are active catalysts for the cyclopropanation of propargyl ester and styrene, outperforming inorganic gold salts like KAuCl₄. acs.org The catalytic activity is influenced by the ability of the pyridine-nitrogen to de-coordinate, suggesting a dynamic role for the ligand in the catalytic cycle. acs.org

A study on trans-bis(pyridine)gold(III) complexes in the cyclopropanation of a propargyl ester demonstrated that the ligand structure and the gold oxidation state are critical for catalytic efficiency. A dinuclear Au(III) complex with a bis-pyridine ligand showed a decreased reaction rate compared to its mononuclear counterparts, highlighting the importance of accessible coordination sites on the metal center.

Asymmetric Catalysis for Enantioselective Transformations

There is no available data in the reviewed literature concerning the use of this compound metal complexes in asymmetric catalysis for enantioselective transformations. The potential of this ligand to form chiral metal complexes and facilitate stereoselective reactions has not been explored in published studies.

Mechanistic Elucidation of Catalytic Cycles

In the absence of any reported catalytic applications for metal complexes of this compound, there are consequently no mechanistic studies or elucidated catalytic cycles involving this specific ligand.

Catalyst Recycling and Heterogenization Strategies

There is no information available regarding the recycling or heterogenization of catalysts based on this compound metal complexes, as their catalytic applications have not been described in the scientific literature.

Based on a comprehensive search of scientific literature, there is currently insufficient data available for the specific chemical compound “this compound” to generate the detailed article as outlined in your request. The search did not yield specific research findings on its interaction with nucleic acids, its role in metallobiomimetic systems, or its general biological activity.

While information exists for structurally related compounds containing pyridyl and amine functional groups, the strict requirement to focus solely on "this compound" prevents the use of data from these analogues. Introducing information from other compounds would violate the core instructions of the request.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified outline for the compound at this time.

Bioinorganic Chemistry and Biomimetic Studies

General Biological Activity and Mechanistic Investigations

Antimicrobial Activity

There is no specific information available in the reviewed scientific literature regarding the mechanism of antimicrobial activity for 1,2-bis(pyridin-2-yl)ethan-1-amine. While pyridine-containing compounds are known for their therapeutic properties, including antimicrobial effects, studies detailing the specific mechanisms of action for this particular compound are not present in the available research. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Similarly, there is no specific information available in the reviewed scientific literature concerning the antioxidant properties or radical scavenging mechanisms of this compound. Research on the radical scavenging mechanisms of other heterocyclic compounds, such as 2-pyrone derivatives, exists, but these findings cannot be directly attributed to this compound. nih.gov

Advanced Materials Science Applications and Supramolecular Assembly

Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and construction of metal-organic frameworks (MOFs) and coordination polymers using 1,2-bis(pyridin-2-yl)ethan-1-amine as a building block have garnered considerable interest. The nitrogen atoms in the pyridine (B92270) rings and the amine group provide multiple coordination sites, enabling the formation of diverse and stable structural motifs. The flexibility of the ethane (B1197151) linker allows for the assembly of both rigid and flexible frameworks, which is a crucial aspect in controlling the porosity and guest-responsive properties of these materials.

Research has demonstrated that the reaction of this compound with various metal ions under different solvothermal conditions can lead to the formation of one-, two-, and three-dimensional coordination polymers. The choice of metal ion, counter-anion, and solvent system plays a pivotal role in dictating the final topology of the resulting framework. For instance, the use of transition metals like copper(II), zinc(II), and cadmium(II) has been shown to produce a range of coordination polymers with varying network structures.

A notable example involves the synthesis of a phosphorescent palladium(II) complex based on 1,2-bis[bis(pyridin-2-yl-methyl)phosphino]ethane, a derivative of the target compound. researchgate.net This highlights the potential of the bis(pyridin-2-yl)ethane scaffold in creating functional materials.

Functional Materials Derived from this compound Complexes

The coordination of this compound to metal centers can give rise to materials with a variety of functional properties, including sorption, fluorescence, and magnetism.

Sorption Materials

The porous nature of MOFs and some coordination polymers constructed from this compound makes them promising candidates for sorption applications. The ability to tune the pore size and surface chemistry of these materials allows for the selective adsorption of gases, vapors, and other small molecules. The pyridine and amine functionalities within the pores can act as active sites for interacting with guest molecules, enhancing the sorption capacity and selectivity. While specific studies on the sorption properties of materials derived from this compound are still emerging, the structural similarities to other well-studied porous coordination polymers suggest significant potential in this area.

Fluorescent and Luminescent Materials

Complexes of this compound with certain metal ions, particularly those with d10 electron configurations such as Zn(II) and Cd(II), are expected to exhibit interesting fluorescent and luminescent properties. The ligand itself can possess intrinsic fluorescence, which can be modulated upon coordination to a metal center. This can lead to the development of fluorescent sensors for the detection of specific metal ions or small molecules. The luminescence of these materials can be sensitive to the local environment, making them suitable for applications in chemical sensing and bio-imaging.

Magnetic Materials and Properties

The incorporation of paramagnetic metal ions, such as copper(II), manganese(II), and cobalt(II), into coordination frameworks with this compound can lead to materials with interesting magnetic properties. The distance and orientation between the metal centers, bridged by the organic ligand, determine the nature and strength of the magnetic exchange interactions. This can result in materials exhibiting antiferromagnetic, ferromagnetic, or more complex magnetic behaviors. The study of these magnetic properties is crucial for the development of molecular magnets and spintronic devices.

Self-Assembly Processes in Crystal Engineering

The principles of crystal engineering are central to understanding and controlling the formation of crystalline materials based on this compound. The self-assembly of this ligand with metal ions is governed by a combination of strong coordination bonds and weaker non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions direct the packing of the molecules in the solid state, ultimately determining the crystal structure and properties of the material.

Future Research Directions and Perspectives for 1,2 Bis Pyridin 2 Yl Ethan 1 Amine Chemistry

Exploration of New Main Group and Lanthanide Metal Coordination

The coordination chemistry of pyridyl-based ligands is extensive, yet the specific complexation behavior of 1,2-bis(pyridin-2-yl)ethan-1-amine with main group and lanthanide metals remains a fertile ground for investigation.

Main Group Metals: The interaction of pyridyl ligands with main group elements has led to innovative materials and complexes. rsc.org Research on tris(2-pyridyl) ligands with main group elements like aluminum at the bridgehead has demonstrated the formation of unique anionic ligands capable of coordinating to other metals, creating heterometallic structures. Future studies should explore the reaction of this compound with main group precursors (e.g., AlR₃, GaR₃, SnX₄). This could lead to the formation of novel mono- or polynuclear complexes, where the ligand could act as a simple chelate or a bridging unit. The steric and electronic properties of these complexes could be tuned by modifying substituents on the pyridyl rings, which has been shown to significantly affect ligand bite angles and coordination behavior in related systems.

Lanthanide Metals: Lanthanide coordination polymers are of significant interest for their luminescence and magnetic properties. rsc.org The flexible 1,2-bis(4-pyridyl)ethane (B167288) (bpe) linker, a structural relative of the target ligand, has been successfully used to construct a variety of lanthanide coordination polymers, ranging from 1D chains to 3D frameworks. rsc.org These studies have shown that the resulting structures and their photoluminescence properties are highly dependent on the specific lanthanide ion and the co-ligands used. rsc.org

Future research on this compound should systematically explore its coordination with the entire lanthanide series. The combination of the two pyridyl groups and the additional amine donor site offers the potential for higher coordination numbers, which are favored by lanthanide ions. ub.edu Research on similar pyridyl adducts of lanthanide β-diketonate complexes has revealed coordination numbers ranging from eight to ten, highlighting the versatility of pyridyl ligands in satisfying the coordination spheres of these large ions. ub.edu By varying reaction conditions (solvents, counter-ions, co-ligands), it is anticipated that a diverse range of coordination polymers with novel topologies and interesting photophysical properties can be isolated. researchgate.netnih.gov

Table 1: Comparison of Lanthanide Coordination with Related Pyridyl Ligands

Ligand Lanthanide Ion Coordination Number (CN) Structural Motif Reference
1,2-bis(4-pyridyl)ethane Ce-Lu 7 3D Framework rsc.org
1,2-bis(4-pyridyl)ethane La 9 1D Strands rsc.org
4,4'-Me₂bipy Tb(III) 8 Mononuclear Complex ub.edu

Development of Advanced Synthetic Methodologies for Complex Derivatives

The functional properties of metal complexes are critically dependent on the ligand's structure. Developing advanced synthetic methods to create complex derivatives of this compound is a key future direction.

Asymmetric Synthesis: The target ligand possesses a chiral center at the ethan-1-amine carbon. The development of enantioselective synthetic routes is of paramount importance for applications in asymmetric catalysis. Significant progress has been made in the asymmetric hydrogenation of imines and N-heteroarenes to produce chiral amines, often employing transition metal catalysts with sophisticated chiral phosphine (B1218219) ligands. acs.orgrsc.org Similar strategies, such as the asymmetric hydrogenation of a suitable prochiral precursor, could be adapted to produce enantiomerically pure (R)- and (S)-1,2-bis(pyridin-2-yl)ethan-1-amine. Furthermore, the use of chiral auxiliaries temporarily attached to the substrate is another established strategy to control stereochemistry during pyridine (B92270) derivative synthesis. numberanalytics.com

Functional Group Modification: Introducing functional groups onto the pyridine rings or the ethane (B1197151) backbone can systematically tune the ligand's electronic and steric properties. This allows for fine-tuning the behavior of the resulting metal complexes. Future work should focus on methods for regioselective functionalization. For instance, developing protocols to introduce electron-donating or electron-withdrawing groups at specific positions on the pyridine rings would directly impact the ligand's σ-donor and π-acceptor capabilities. Modular methods, like the synthesis of C₂-symmetric chiral pyridine-N,N'-dioxides from optically pure precursors, provide a template for creating libraries of related ligands with diverse functionalities. rawdatalibrary.net

Integrated Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational modeling is a powerful tool for modern chemical research. researchgate.net Applying this integrated approach to this compound will accelerate the discovery of new materials with desired properties.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can predict the geometric and electronic structures of metal complexes before they are synthesized. rsc.orgrsc.org This allows for the in silico screening of various metal-ligand combinations, prioritizing synthetic efforts on the most promising candidates. For example, DFT can be used to predict binding affinities, geometries, and spectroscopic properties of complexes with different metals. reddit.com

Understanding Supramolecular Interactions: In the solid state, the properties of coordination compounds are not only determined by the intramolecular structure but also by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions, such as hydrogen bonding and π-π stacking. iucr.orgresearchgate.net This analysis has been successfully applied to related pyridyl-amide co-crystals to understand their molecular packing. nih.gov Future work should involve synthesizing single crystals of metal complexes of this compound, determining their structures via X-ray diffraction, and using Hirshfeld analysis and energy framework calculations to understand the forces governing their solid-state architecture. This knowledge is crucial for designing crystalline materials with specific properties, such as porosity or conductivity.

Table 2: Dominant Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Cd(II) Complex

Interaction Type Contribution to Hirshfeld Surface Reference
H···H 51.2% iucr.orgnih.gov
Cl···H/H···Cl 13.9% iucr.orgnih.gov
C···H/H···C 12.3% iucr.orgnih.gov

Expansion into Electrocatalysis and Photoredox Catalysis

Polypyridyl ligands are ubiquitous in catalysis, particularly in electro- and photocatalysis, due to their ability to form stable complexes that can undergo reversible redox processes. nih.gov The this compound ligand is a prime candidate for exploration in these fields.

Electrocatalysis: The ligand's N₃ donor set can stabilize various oxidation states of transition metals like cobalt, nickel, and copper, which are known to be active centers for reactions such as CO₂ reduction and the hydrogen evolution reaction (HER). Future research should involve synthesizing complexes of this compound with earth-abundant metals and evaluating their electrochemical behavior using techniques like cyclic voltammetry. Studies on related nickel-based pyridine-2-thiolate (B1254107) catalysts have shown that ligand dissociation and coordination are critical steps in the catalytic cycle for hydrogen evolution, highlighting the importance of understanding the solution behavior of these complexes. nih.gov

Photoredox Catalysis: Ruthenium and iridium polypyridyl complexes are benchmark photoredox catalysts, but there is a strong drive to develop systems based on more sustainable organic dyes or earth-abundant metals. nih.gov The pyridyl groups in this compound can act as chromophores. Future work could explore the development of copper or organic dye-sensitized systems where a complex of this compound acts as a key catalytic component. The functionalization of pyridines using photoredox catalysis to generate pyridinyl radicals is an emerging area, and new ligands could be designed to participate directly in or facilitate these novel reaction pathways. acs.org The development of copper-catalyzed asymmetric reactions, sometimes in conjunction with photoredox catalysis, is a rapidly advancing field where new chiral ligands are in high demand. acs.org

Deeper Understanding of Structure-Property Relationships in Bioinorganic Systems

Pyridyl-amine ligands are excellent mimics of the histidine-rich coordination environments found in many metalloenzymes. tandfonline.com This makes them valuable tools for developing model complexes to probe biological mechanisms.

Metalloenzyme Mimics: The combination of pyridine and amine donors in this compound makes it an ideal scaffold for modeling the active sites of non-heme iron and copper oxygenases, as well as zinc- or nickel-containing hydrolases. tandfonline.comnih.gov For example, a related ligand, 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol, was used to create a cadmium complex that models the His₂Cys environment of certain carbonic anhydrases. iucr.org Future research should focus on synthesizing iron, copper, and zinc complexes of this compound and its derivatives.

Probing Reactivity: By systematically studying the reactivity of these model complexes (e.g., with oxygen or other small molecules) and correlating it with their precise geometric and electronic structures, a deeper understanding of the structure-property relationships that govern enzyme function can be achieved. Techniques such as UV-Vis, NMR, and X-ray absorption spectroscopy, combined with reactivity studies, can provide detailed insights into how the ligand framework influences the metal center's activity. nih.govnih.gov This knowledge is fundamental for understanding disease mechanisms and for the rational design of new therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic routes for 1,2-bis(pyridin-2-yl)ethan-1-amine, and how are intermediates characterized?

Synthesis typically involves Michael addition reactions using organometallic nucleophiles (e.g., Grignard reagents) and carbon electrophiles. For example, 1,2-bis(2-pyridyl)ethylene is reacted with phenyl lithium (PhLi) in THF at low temperatures (-78°C), followed by quenching with ethyl picolinate to yield derivatives like 3-phenyl-1,2,3-tri(pyridin-2-yl)propan-1-one . Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm regioselectivity and stereochemistry (e.g., pyridyl proton signals at δ 8.5–7.0 ppm) .
  • Mass spectrometry : Low-resolution MS identifies molecular ions, while HRMS confirms exact mass (e.g., [M+H]+^+ peaks with <5 ppm error) .

Q. How are physical properties (e.g., solubility, stability) optimized for experimental reproducibility?

The compound’s stability is influenced by solvent choice and temperature. For instance:

  • Solubility : THF and dichloromethane are preferred due to the compound’s polar pyridyl groups .
  • Stability : Derivatives like 1,2-di(pyridin-2-yl)ethane-1,2-dione are prone to reversion to diketones under ambient conditions, necessitating storage at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in Michael addition reactions involving 1,2-bis(pyridin-2-yl)ethylene?

The pyridyl nitrogen atoms act as directing groups, stabilizing transition states via coordination with organometallic nucleophiles (e.g., PhLi). Density functional theory (DFT) studies suggest that electron-withdrawing pyridyl groups enhance electrophilicity at the β-carbon, favoring 1,4-addition over 1,2-addition . Experimental evidence includes:

  • Stereochemical outcomes : Mixtures of diastereomers (e.g., 7,8-di(pyridin-2-yl)dodecan-6-one) indicate competing pathways influenced by steric hindrance .
  • Kinetic control : Low-temperature reactions (-78°C) favor kinetic products, while higher temperatures promote thermodynamic equilibration .

Q. How can crystallographic data resolve contradictions in structural assignments from NMR/MS?

Discrepancies in stereochemical assignments (e.g., axial vs. equatorial pyridyl groups) are resolved using single-crystal X-ray diffraction. SHELXL refinement (via programs like Olex2) enables precise determination of bond angles and torsional strain . For example:

  • Space group analysis : Derivatives like 1,2-di(pyridin-2-yl)ethan-1-one crystallize in monoclinic P21/nP2_1/n systems, with hydrogen-bonding networks stabilizing the lattice .
  • Twinned data : SHELXD is used for structure solution in cases of pseudo-merohedral twinning .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) can induce enantioselectivity. For example:

  • Chiral resolution : Diastereomeric salts formed with tartaric acid enable separation of enantiomers .
  • Catalytic asymmetric synthesis : Pd-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) achieve >90% ee in pyridyl-containing analogs .

Methodological Considerations

Q. How should researchers address conflicting data on reaction yields across studies?

Contradictions often arise from variations in solvent purity, catalyst loading, or reaction scale. For reproducibility:

  • Standardized protocols : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres .
  • Yield optimization : Pilot reactions at 0.1 mmol scale identify ideal conditions before scaling up .

Q. What analytical workflows validate the absence of by-products in final compounds?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradients) removes unreacted starting materials .
  • HPLC-MS : Reverse-phase C18 columns (ACN/H2_2O + 0.1% formic acid) detect trace impurities (<0.1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.